Cas no 151585-93-2 (2-Amino-6-fluorobenzaldehyde)

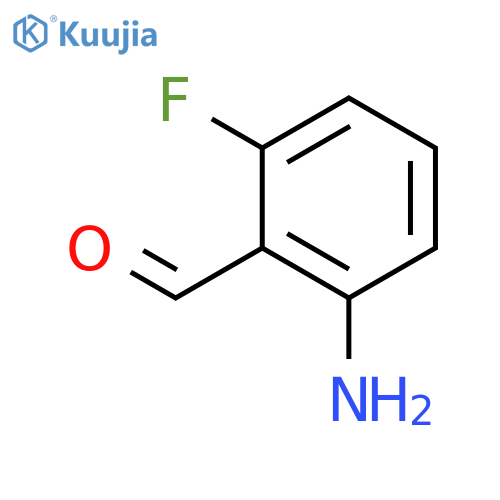

2-Amino-6-fluorobenzaldehyde structure

商品名:2-Amino-6-fluorobenzaldehyde

CAS番号:151585-93-2

MF:C7H6FNO

メガワット:139.127045154572

MDL:MFCD12400881

CID:1076815

PubChem ID:21719475

2-Amino-6-fluorobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Amino-6-fluorobenzaldehyde

- 2-amino-6-fluoro-benzaldehyde

- 2-Amino-6-fluoro-ddP

- 2-Furanmethanol,5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-,(2S,5R)

- 2-NH2-6F-ddP

- SCHEMBL1695346

- EN300-6763274

- AS-47725

- F15850

- DRYBIYUFOUZEOK-UHFFFAOYSA-N

- MFCD12400881

- AMY5010

- CS-0038103

- AKOS006339267

- 2-FLUORO-6-AMINO-BENZALDEHYDE

- SY276604

- DB-330344

- BGA58593

- 151585-93-2

- 2-Amino-6-fluorobenzaldehyde, AldrichCPR

-

- MDL: MFCD12400881

- インチ: InChI=1S/C7H6FNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2

- InChIKey: DRYBIYUFOUZEOK-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=O)C(=C1)N)F

計算された属性

- せいみつぶんしりょう: 139.04300

- どういたいしつりょう: 139.043341977 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

- ぶんしりょう: 139.13

じっけんとくせい

- PSA: 43.09000

- LogP: 1.80160

2-Amino-6-fluorobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC911162-1g |

2-Amino-6-fluorobenzaldehyde |

151585-93-2 | 95% | 1g |

£146.00 | 2025-02-22 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A181670-100mg |

2-Amino-6-fluorobenzaldehyde |

151585-93-2 | 98% | 100mg |

¥329.90 | 2023-09-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06875-100mg |

2-Amino-6-fluorobenzaldehyde |

151585-93-2 | 98% | 100mg |

¥218.0 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108743-100mg |

2-Amino-6-fluorobenzaldehyde |

151585-93-2 | 98% | 100mg |

¥513 | 2023-04-15 | |

| ChemScence | CS-0038103-5g |

2-Amino-6-fluorobenzaldehyde |

151585-93-2 | 99.41% | 5g |

$920.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06875-1g |

2-Amino-6-fluorobenzaldehyde |

151585-93-2 | 98% | 1g |

¥693.0 | 2024-07-18 | |

| eNovation Chemicals LLC | Y0995294-5g |

2-Amino-6-fluorobenzaldehyde |

151585-93-2 | 95% | 5g |

$1000 | 2024-08-02 | |

| Chemenu | CM317220-5g |

2-Amino-6-fluorobenzaldehyde |

151585-93-2 | 95% | 5g |

$870 | 2021-06-16 | |

| abcr | AB313592-1 g |

2-Amino-6-fluorobenzaldehyde, 95%; . |

151585-93-2 | 95% | 1g |

€492.50 | 2023-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0039-25G |

2-amino-6-fluorobenzaldehyde |

151585-93-2 | 95% | 25g |

¥ 11,748.00 | 2023-03-17 |

2-Amino-6-fluorobenzaldehyde 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

151585-93-2 (2-Amino-6-fluorobenzaldehyde) 関連製品

- 1260790-53-1(2-Amino-4,6-difluorobenzaldehyde)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:151585-93-2)2-Amino-6-fluorobenzaldehyde

清らかである:99%

はかる:5g

価格 ($):343.0